molecular formula C6H11N3O2 B13177664 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B13177664
M. Wt: 157.17 g/mol
InChI Key: SEOKSIVCOJUFBV-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a methoxy-containing ethanol side chain at the 5-position. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol (inferred from structural analogs in ). The compound exhibits chirality due to the stereogenic carbon in the ethan-1-ol moiety, similar to its structural analogs like (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CID 122163655) .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-methoxy-1-(3-methyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H11N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3,6,10H,4H2,1-2H3

InChI Key

SEOKSIVCOJUFBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate methoxy-substituted ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound (Target) C₇H₁₁N₃O₂ 169.18 1-methyl triazole, methoxy-ethanol Secondary alcohol, ether Chiral center, moderate polarity
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CID 122163655) C₅H₉N₃O 127.15 1-methyl triazole, ethanol Secondary alcohol Chiral, higher polarity than target
(1-methyl-1H-1,2,3-triazol-5-yl)methanol C₄H₇N₃O 113.12 1-methyl triazole, hydroxymethyl Primary alcohol Lower molecular weight, higher water solubility
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate C₇H₉N₃O₃ 183.16 1-methyl triazole, ester, ketone Ester, ketone Electrophilic carbonyl, hydrolytically reactive
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C₇H₁₃N₅ 167.21 1-methyl-3-ethyl triazole, ethylamine Primary amine Basic character, potential for salt formation
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C₇H₇ClN₄OS 230.68 Chlorothiazole, triazole, hydroxymethyl Primary alcohol, thiazole Electronegative Cl, possible H-bonding

Key Comparative Insights:

Substituent Effects on Polarity: The target compound’s methoxy group reduces polarity compared to hydroxyl analogs like (1-methyl-1H-1,2,3-triazol-5-yl)methanol , enhancing lipid membrane permeability. Chlorine in {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol increases electronegativity, altering binding affinity compared to the target’s methoxy group.

Reactivity and Stability :

  • Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate contains a reactive ketone and ester, making it prone to hydrolysis, unlike the target’s stable ether and alcohol groups.
  • Amine-containing derivatives (e.g., 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine ) exhibit basicity, enabling salt formation, which is absent in the neutral target compound.

Structural Complexity: Thiazole-containing analogs (e.g., ) introduce heterocyclic diversity, which may confer unique pharmacological properties compared to the simpler triazole-ethanol scaffold of the target.

Biological Activity

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, with the CAS number 1596665-81-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C6H11N3O2C_6H_{11}N_3O_2, with a molecular weight of 157.17 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit various bacterial strains and fungi. The incorporation of the methoxy group in this compound may enhance its interaction with microbial enzymes or membranes.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. In vitro assays have demonstrated that derivatives of triazoles can induce cytotoxicity in cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-719.6Induces apoptosis
Compound BHeLa25.4Cell cycle arrest

These findings suggest that this compound may similarly affect cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, including carbonic anhydrase and cholinesterases. For instance:

EnzymeInhibition TypeReference
Carbonic Anhydrase IICompetitive
Butyrylcholinesterase (BuChE)Non-competitive

The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Recent studies have synthesized various 1,2,3-triazole derivatives to evaluate their biological activities:

Study 1 : A series of triazole-coumarin hybrids were tested for anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 19.6 µM and was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic markers.

Study 2 : Investigation into the enzyme inhibition properties revealed that certain triazole derivatives showed higher selectivity for BuChE over acetylcholinesterase (AChE), indicating potential for treating Alzheimer’s disease by enhancing cholinergic signaling without affecting other pathways.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by substituents on the triazole ring and adjacent groups. For example:

Substituent PositionEffect on Activity
Para position with electron-donating groupsIncreased BuChE inhibition
Meta position with halogensDecreased activity

This SAR analysis aids in designing more potent derivatives by optimizing substituent placement and electronic properties.

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